molecular formula C13H14N2O2 B12536306 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide CAS No. 709039-07-6

2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide

Cat. No.: B12536306
CAS No.: 709039-07-6
M. Wt: 230.26 g/mol
InChI Key: FLPCQQVZSVPNIZ-UHFFFAOYSA-N
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Description

2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide is a chemical compound with the molecular formula C13H14N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide typically involves the reaction of 3-methylphenylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ethoxy and methylphenyl groups contribute to the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

709039-07-6

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-cyano-3-ethoxy-N-(3-methylphenyl)prop-2-enamide

InChI

InChI=1S/C13H14N2O2/c1-3-17-9-11(8-14)13(16)15-12-6-4-5-10(2)7-12/h4-7,9H,3H2,1-2H3,(H,15,16)

InChI Key

FLPCQQVZSVPNIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

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